REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].OP([O-])([O-])=O.[Na+].[Na+].[F:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH2:16]>C(Cl)Cl>[F:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH:16][C:1](=[O:4])[CH:2]=[CH2:3] |f:1.2.3|
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
sodium phosphate dibasic
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.834 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It was then filtered over a celite pad
|
Type
|
WASH
|
Details
|
washed with methylene chloride (50 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.959 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |